

Spectroscopic and Mechanistic Insights into Aceritannin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aceritannin

Cat. No.: B600423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceritannin, also known as Ginnalin A, is a gallotannin found in various species of the *Acer* (maple) genus. It is characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the spectroscopic data of **Aceritannin**, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways.

Chemical Structure

Figure 1: Chemical structure of **Aceritannin** (Ginnalin A).

Spectroscopic Data

The structural elucidation of **Aceritannin** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Aceritannin**, recorded in acetone- d_6 .

Table 1: ^1H NMR Spectroscopic Data of **Aceritannin** (in acetone- d_6)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------|----------------------------------|--------------|---------------------------|
| Glucitol Moiety | | | |
| H-1a | 3.35 | dd | 11.0, 5.5 |
| H-1e | 4.05 | t | 11.0 |
| H-2 | 5.15 | m | |
| H-3 | 4.00 | m | |
| H-4 | 3.85 | m | |
| H-5 | 4.30 | m | |
| H-6a | 4.50 | dd | 12.0, 5.0 |
| H-6b | 4.60 | dd | 12.0, 2.5 |
| Galloyl Moieties | | | |
| H-2', H-6' | 7.15 | s | |
| H-2'', H-6'' | 7.20 | s | |

Table 2: ^{13}C NMR Spectroscopic Data of **Aceritannin** (in acetone- d_6)

| Position | Chemical Shift (δ , ppm) |
|------------------|----------------------------------|
| Glucitol Moiety | |
| C-1 | 69.5 |
| C-2 | 72.0 |
| C-3 | 71.0 |
| C-4 | 70.0 |
| C-5 | 77.0 |
| C-6 | 64.0 |
| Galloyl Moieties | |
| C-1' | 121.5 |
| C-2', C-6' | 110.0 |
| C-3', C-5' | 146.0 |
| C-4' | 139.5 |
| C-7' (C=O) | 166.5 |
| C-1'' | 121.0 |
| C-2'', C-6'' | 110.5 |
| C-3'', C-5'' | 146.5 |
| C-4'' | 139.0 |
| C-7'' (C=O) | 167.0 |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular weight and elemental composition of **Aceritannin**.

Table 3: Mass Spectrometry Data of **Aceritannin**

| Parameter | Value |
|--|---|
| Molecular Formula | C ₂₀ H ₂₀ O ₁₃ |
| Molecular Weight | 468.37 g/mol |
| Ionization Mode | ESI (-) |
| [M-H] ⁻ (calculated) | 467.0826 |
| [M-H] ⁻ (observed) | 467.0829 |
| LC-ESI-QTOF Fragmentation Data | |
| Precursor Ion [M+H] ⁺ (m/z) | 469.0967 |
| Collision Energy | 20 V |
| Fragment Ions (m/z) | 153.0179, 299.0770, 125.0243, 111.0426 |
| Collision Energy | 40 V |
| Fragment Ions (m/z) | 153.0170, 125.0227, 107.0101 |

The characteristic fragment at m/z 153 corresponds to the gallic acid moiety, confirming the presence of galloyl groups in the structure.

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of **Aceritannin**. Specific parameters may vary depending on the instrumentation and laboratory conditions.

Isolation of Aceritannin from Acer Species

- **Extraction:** Dried and powdered plant material (e.g., leaves or bark) is extracted with a suitable solvent, typically a mixture of acetone and water or methanol and water.
- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. **Aceritannin** is typically enriched in the ethyl acetate or n-butanol fraction.

- **Chromatographic Purification:** The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) allows for the separation of individual compounds.
- **Final Purification:** Fractions containing **Aceritannin** are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Aceritannin** are dissolved in an appropriate deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in an NMR tube.
- **Data Acquisition:** ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.
- **Spectral Analysis:** The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to assign the structure of the molecule.

Mass Spectrometry

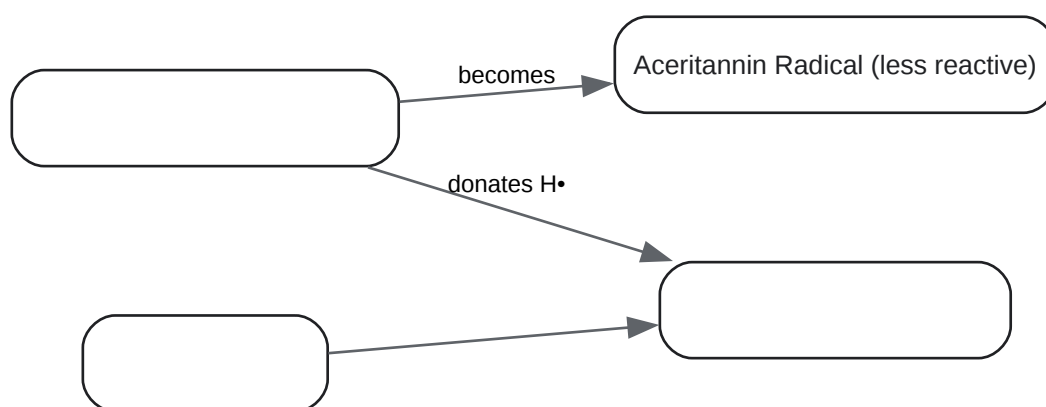
- **Sample Preparation:** A dilute solution of purified **Aceritannin** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a modifier like formic acid or ammonium acetate to facilitate ionization.
- **Infusion and Analysis:** The sample solution is introduced into the mass spectrometer source via direct infusion or through an LC system.
- **Data Acquisition:** Mass spectra are acquired in either positive or negative ion mode. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID) at varying collision energies.
- **Data Analysis:** The accurate mass measurements are used to determine the elemental composition, and the fragmentation patterns are analyzed to confirm the structural moieties of the molecule.

Signaling Pathways and Biological Activities

Aceritannin exerts its biological effects by modulating various cellular signaling pathways.

Antioxidant Activity

Aceritannin is a potent antioxidant. Its mechanism of action involves the donation of a hydrogen atom from its numerous phenolic hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions.

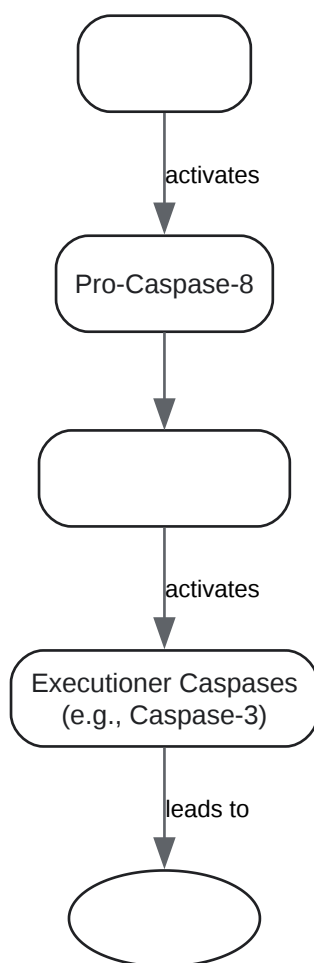


[Click to download full resolution via product page](#)

Caption: Antioxidant mechanism of **Aceritannin**.

Apoptosis Induction in Cancer Cells

Aceritannin has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is through the activation of the extrinsic apoptotic pathway, which involves the activation of caspase-8.

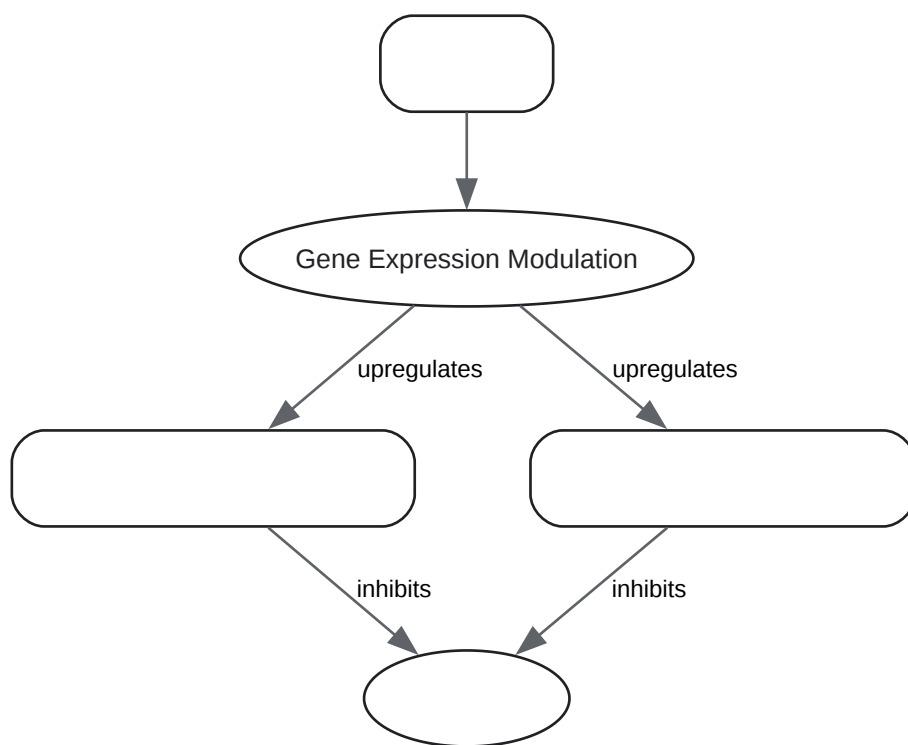


[Click to download full resolution via product page](#)

Caption: **Aceritannin**-induced apoptosis via caspase-8 activation.

Regulation of Metastasis-Related Genes

Aceritannin has also been found to exhibit anti-metastatic effects by modulating the expression of key genes involved in cell adhesion and invasion. It upregulates the expression of CDH1 (E-cadherin), an important cell adhesion molecule, and TIMP-1 and TIMP-2 (Tissue Inhibitors of Metalloproteinases), which inhibit enzymes responsible for extracellular matrix degradation.

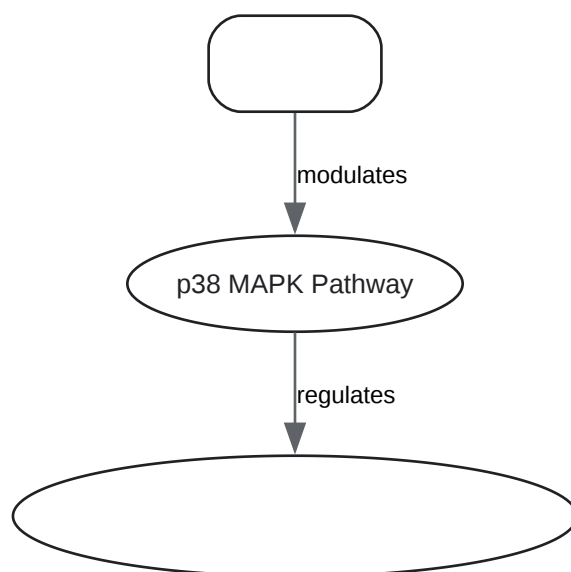


[Click to download full resolution via product page](#)

Caption: Regulation of metastasis-related genes by **Aceritannin**.

Involvement in the p38 MAPK Pathway

Preliminary studies suggest that **Aceritannin** may exert some of its biological effects through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular responses to stress, inflammation, and apoptosis. The precise mechanism of how **Aceritannin** interacts with this pathway is an area of ongoing research.



[Click to download full resolution via product page](#)

Caption: Postulated involvement of **Aceritannin** with the p38 MAPK pathway.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data of **Aceritannin**, including comprehensive NMR and MS data. The experimental protocols for its isolation and characterization have been outlined to aid researchers in their studies. Furthermore, the known signaling pathways through which **Aceritannin** exerts its antioxidant, pro-apoptotic, and anti-metastatic effects have been illustrated. Further research into the precise molecular interactions of **Aceritannin** with cellular targets will undoubtedly unveil more of its therapeutic potential.

- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Aceritannin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b600423#spectroscopic-data-nmr-ms-of-aceritannin\]](https://www.benchchem.com/product/b600423#spectroscopic-data-nmr-ms-of-aceritannin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com